4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
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Overview
Description
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with 2-propylpyridine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-methylpyridine
- 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-ethylpyridine
- 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-butylpyridine
Uniqueness
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H15N3O2S/c1-2-3-14-10-13(8-9-18-14)17-19-16(11-23-17)12-4-6-15(7-5-12)20(21)22/h4-11H,2-3H2,1H3 |
InChI Key |
FMDCVWQGLSXCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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